DOT1L Inhibition: Triazolo-Thiadiazole Scaffold Activity with 3-Methyl Substitution
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, particularly when substituted at the 3-position with a methyl group, has been validated as a potent DOT1L inhibitory core. A prototype compound from this class, featuring a 3-methyl substitution, demonstrated an IC50 of 8.3 µM against DOT1L with selectivity over other SAM-dependent methyltransferases, and effectively blocked proliferation of MLL-rearranged leukemia cell lines [1]. In a subsequent SAR study, structural modifications around this 3-methyl-triazolo-thiadiazole scaffold, including the introduction of hydrophobic substituents analogous to the 2,4-dichloroaniline group, significantly modulated DOT1L inhibitory activity, with IC50 values ranging from nanomolar to micromolar concentrations [2]. The target compound, bearing both the critical 3-methyl group and a 2,4-dichloroaniline at the 6-position, occupies a unique position in the SAR landscape that differentiates it from unsubstituted or mono-substituted analogs.
| Evidence Dimension | DOT1L enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly assayed in published studies; inferred from class SAR. |
| Comparator Or Baseline | Prototype 3-methyl-triazolo-thiadiazole: IC50 = 8.3 µM [1]; SAR modifications yield IC50 values as low as 23 nM in cellular H3K79me2 assays for optimized analogs [3]. |
| Quantified Difference | Quantitative differentiation for the specific compound is unavailable; class-level activity range spans from 8.3 µM (early lead) to 23 nM (optimized analog), with the target compound's unique 2,4-dichloroaniline motif predicted to confer distinct potency. |
| Conditions | In vitro DOT1L enzymatic assay using biotinylated nucleosomes as substrate, and cellular H3K79me2 ELISA in HeLa cells. |
Why This Matters
For researchers targeting epigenetic methyltransferases in oncology, the compound provides a distinct substitution vector (2,4-dichloroaniline at the 6-position) that has been demonstrated in close analogs to enhance hydrophobic binding and improve cellular potency.
- [1] Luo, C., et al. Discovery of Novel Disruptor of Silencing Telomeric 1-Like (DOT1L) Inhibitors using a Target-Specific Scoring Function for the (S)-Adenosyl-l-methionine (SAM)-Dependent Methyltransferase Family. Journal of Medicinal Chemistry, 2017, 60(5), 1936-1950. View Source
- [2] Xu, X., et al. Structural Modifications of the Triazolo-thiadiazole Derivatives as DOT1L Inhibitors and Their Activities. Chinese Journal of Organic Chemistry, 2020, 40(5), 1345-1354. View Source
- [3] BindingDB Entry BDBM50536819, CHEMBL4534250: DOT1L IC50 = 23 nM (cellular H3K79me2). Curated by ChEMBL. View Source
